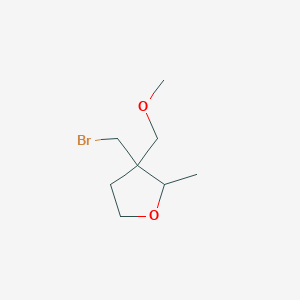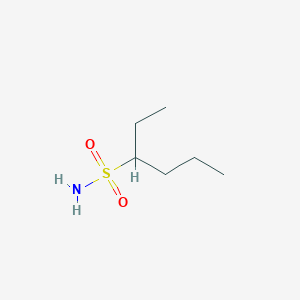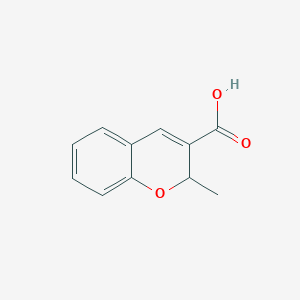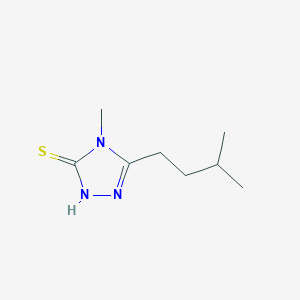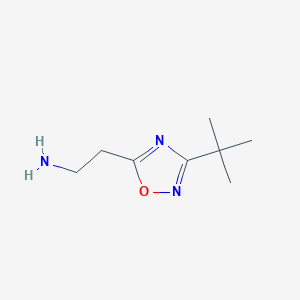
2-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethanamine is a heterocyclic compound featuring a five-membered ring containing one oxygen and two nitrogen atoms. This compound is part of the 1,2,4-oxadiazole family, known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethanamine typically involves the cyclization of amidoximes with organic nitriles. One common method includes the activation of tert-butylamidoxime using p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts, leading to the formation of the nitrile oxide intermediate . This intermediate then undergoes cyclization to form the desired oxadiazole ring.
Industrial Production Methods
Industrial production methods for 1,2,4-oxadiazoles often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxadiazole oxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere of amides, providing better hydrolytic and metabolic stability . It can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different nitrogen atom positions.
1,2,5-Oxadiazole: Features a different arrangement of nitrogen atoms within the ring.
1,3,4-Oxadiazole: Another regioisomer with distinct chemical properties.
Uniqueness
2-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethanamine is unique due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H15N3O |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethanamine |
InChI |
InChI=1S/C8H15N3O/c1-8(2,3)7-10-6(4-5-9)12-11-7/h4-5,9H2,1-3H3 |
InChI-Schlüssel |
XDYOLMKJSWPLDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NOC(=N1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


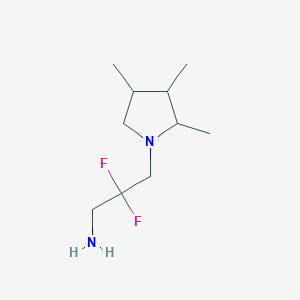
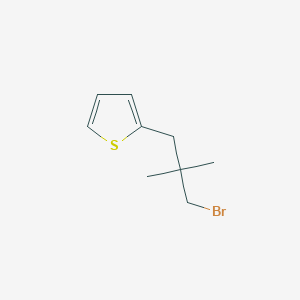
![2-[(2,5-Dichlorophenyl)methyl]oxirane](/img/structure/B13182136.png)
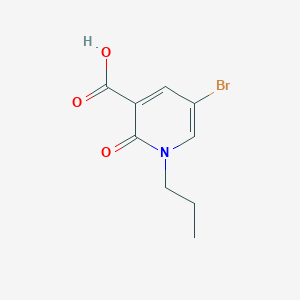
methanol](/img/structure/B13182145.png)
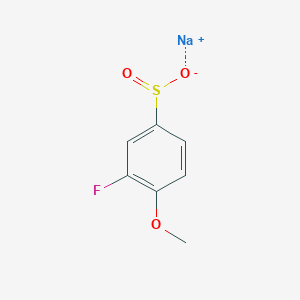
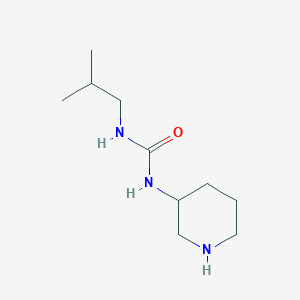
![[(S)-tert-Butyl(phenyl)phosphoryl][(1S)-1-phenylethyl]amine](/img/structure/B13182161.png)
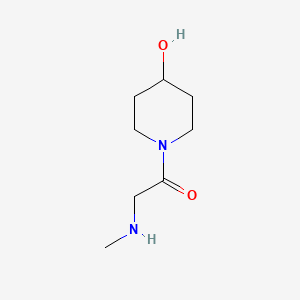
![N-[(4-Formylphenyl)methyl]-2-methoxyacetamide](/img/structure/B13182168.png)
